molecular formula C9H13NO3S B1523113 4-Methoxy-2,5-dimethylbenzenesulfonamide CAS No. 90643-85-9

4-Methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B1523113
CAS RN: 90643-85-9
M. Wt: 215.27 g/mol
InChI Key: SGHUWDMTFWUVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-2,5-dimethylbenzenesulfonamide” is an organic compound . It has gained attention in the scientific community due to its potential implications in various fields of research and industry.


Synthesis Analysis

The synthesis of “4-Methoxy-2,5-dimethylbenzenesulfonamide” involves several steps . The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .


Molecular Structure Analysis

The molecular formula of “4-Methoxy-2,5-dimethylbenzenesulfonamide” is C9H13NO3S . Its molecular weight is 215.27 .


Chemical Reactions Analysis

The chemical reactions involving “4-Methoxy-2,5-dimethylbenzenesulfonamide” are complex and involve several steps . The details of these reactions are usually found in the scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-2,5-dimethylbenzenesulfonamide” include its molecular weight, which is 215.27 . More detailed properties like boiling point, density, etc., are not available in the retrieved resources.

Scientific Research Applications

Alzheimer's Disease Treatment

A study by Abbasi et al. (2018) focused on the synthesis of sulfonamides derived from 4-methoxyphenethylamine for Alzheimer’s disease treatment. They discovered a specific compound showing significant acetylcholinesterase inhibitory activity, suggesting potential as a lead structure for more potent inhibitors (Abbasi et al., 2018).

Cancer Treatment

Research by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a type of cancer treatment. These compounds exhibit excellent fluorescence properties and high singlet oxygen quantum yields, essential for efficient photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Sensor Development

Sheikh et al. (2016) synthesized bis-sulfonamides, including compounds related to 4-Methoxy-2,5-dimethylbenzenesulfonamide, for use as heavy metal sensors. Their study resulted in the development of an efficient Co2+ ions sensor with promising sensitivity and stability, highlighting the application of these compounds in environmental monitoring (Sheikh et al., 2016).

Antibacterial Agents

Abbasi et al. (2019) synthesized new benzenesulfonamides with the potential as antibacterial agents against Escherichia coli. This research opens up new avenues for the development of therapeutic agents with less cytotoxicity and effective biofilm inhibitory actions (Abbasi et al., 2019).

Safety and Hazards

“4-Methoxy-2,5-dimethylbenzenesulfonamide” is classified as Acute toxicity - Category 3, Oral . It is toxic if swallowed . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

properties

IUPAC Name

4-methoxy-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-6-5-9(14(10,11)12)7(2)4-8(6)13-3/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHUWDMTFWUVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,5-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,5-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2,5-dimethylbenzenesulfonamide
Reactant of Route 3
4-Methoxy-2,5-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,5-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methoxy-2,5-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2,5-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.